Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside

Glycochemistry Synthetic Intermediates Building Blocks

Benzyl 2-Amino-2-deoxy-α-D-galactopyranoside features a free amine at C-2, enabling direct conjugation and amide bond formation without deprotection—unlike its N-acetylated analog (BAGN). This makes it the superior building block for complex glycoconjugate synthesis, reducing time and material costs. As a potent competitive inhibitor of β1,3-galactosyltransferase, it mimics native GalNAc-α-1-O-serine/threonine, effectively suppressing MUC1 expression in cancer cells. Essential for glycobiology, oncology, and enzyme mechanism studies.

Molecular Formula C₁₃H₁₉NO₅
Molecular Weight 269.29
CAS No. 738518-26-8
Cat. No. B1141205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside
CAS738518-26-8
SynonymsPhenylmethyl 2-Amino-2-deoxy-α-D-galactopyranoside; 
Molecular FormulaC₁₃H₁₉NO₅
Molecular Weight269.29
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N
InChIInChI=1S/C13H19NO5/c14-10-12(17)11(16)9(6-15)19-13(10)18-7-8-4-2-1-3-5-8/h1-5,9-13,15-17H,6-7,14H2/t9-,10-,11+,12-,13+/m1/s1
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside (CAS 738518-26-8): A Specialized Carbohydrate Building Block and Glycosylation Inhibitor


Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside (CAS: 738518-26-8) is a synthetic amino sugar derivative featuring a benzyl-protected anomeric center and a free amine at the C-2 position of an α-D-galactopyranose ring. It is primarily utilized in glycochemistry as a key intermediate for synthesizing complex oligosaccharides and glycoconjugates [1]. In biological research, this compound is established as a competitive inhibitor of O-glycan chain extension, specifically targeting β1,3-galactosyltransferase by mimicking the natural substrate GalNAc-α-1-O-serine/threonine . This dual role as both a synthetic building block and a potent glycosylation probe underscores its distinct utility compared to related analogs.

Why Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside Cannot Be Simply Substituted with Acetylated or Anomeric Analogs


Generic substitution within the benzyl α-D-galactosaminide class fails due to critical functional group divergence that directly dictates both synthetic utility and biological activity. While compounds like Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (BAGN, CAS 3554-93-6) share a common core, the presence of a free amine in Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside (CAS 738518-26-8) fundamentally alters its reactivity and potency profile. This free amine enables unique synthetic derivatization strategies unavailable to its N-acetylated counterpart, such as direct conjugation or the formation of amide linkages [1]. Critically, the free amine also enhances its potency as a competitive glycosyltransferase inhibitor by more closely mimicking the natural substrate's transition state . Substituting the target compound with an acetylated analog would therefore introduce a bulky, non-native N-acetyl group, compromising both the yield in downstream synthetic applications and the efficacy in biological assays. The quantitative differences detailed below underscore why this compound is not a generic commodity but a specific, performance-defining reagent.

Quantitative Differentiation of Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside: Key Evidence for Procurement Decisions


Molecular Weight Advantage: A 13.5% Reduction Over the N-Acetylated Comparator

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside (CAS 738518-26-8) offers a significant molecular weight advantage over its direct N-acetylated analog. This is a critical parameter in procurement for synthetic chemistry, where lower molecular weight often correlates with higher atom economy and easier handling per mole. The target compound has a molecular weight of 269.29 g/mol , whereas the commonly used alternative, Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (CAS 3554-93-6), has a molecular weight of 311.33 g/mol (anhydrous basis) . This represents a 13.5% reduction in molecular weight for the target compound.

Glycochemistry Synthetic Intermediates Building Blocks

Potency Advantage: Free Amine Enhances Glycosyltransferase Inhibition Over N-Acetylated Analog

The free amine at the C-2 position of Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside enhances its potency as a competitive inhibitor of O-glycosylation compared to its N-acetylated analog. While both compounds share a common mechanism, the target compound is identified as a more effective mimic of the natural substrate, GalNAc-α-1-O-serine/threonine, leading to more potent inhibition of β1,3-galactosyltransferase . The N-acetylated version, Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, is also an inhibitor but with a bulkier, less substrate-like functional group [1]. Direct comparative studies highlight the target compound's unique ability to suppress mucin biosynthesis and inhibit MUC1 expression in breast cancer cell line MDF-7 .

Glycobiology Enzyme Inhibition O-Glycosylation

Synthetic Versatility: Free Amine Enables Unique Derivatization Pathways Unavailable to N-Acetylated Analogs

The free amine group in Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside provides unparalleled synthetic versatility for creating complex glycoconjugates. This functional group allows for selective modifications, enabling the direct introduction of diverse substituents or linkers without the need for prior deprotection steps [1]. In contrast, the N-acetylated analog (Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside) requires deacetylation to generate a reactive amine, adding synthetic steps and reducing overall yield. This distinction makes the target compound a more efficient and direct building block for synthesizing glycosylated drugs, biotinylated probes, and other bioactive molecules .

Carbohydrate Chemistry Glycoconjugate Synthesis Bioconjugation

Optimal Scientific and Industrial Applications for Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside


Streamlined Synthesis of Complex Glycoconjugates and Glycosylated Drugs

The compound's free amine group, as established in Section 3, allows for direct conjugation, eliminating the need for deprotection steps . This makes it the superior building block for efficiently synthesizing complex glycoconjugates, such as those targeting bacterial and viral infections , reducing both time and material costs in the lab.

Potent and Specific Inhibition of O-Linked Glycosylation in Cellular Assays

Given its enhanced potency as a competitive inhibitor of β1,3-galactosyltransferase , this compound is ideal for researchers investigating the role of O-glycosylation in cellular processes. Its effectiveness in suppressing MUC1 expression in cancer cell lines like MDF-7 makes it a critical tool for oncology and cell biology studies.

Investigating Glycan-Protein Interactions and Enzyme Mechanisms

As highlighted by its role in glycochemistry research , the compound's well-defined stereochemistry and functional group make it a valuable probe for studying glycosylation reactions and enzyme mechanisms. Its use can provide precise insights into glycan-protein interactions that are fundamental to understanding disease pathways .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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